2-(5-bromo-2-methoxybenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
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Overview
Description
2-(5-bromo-2-methoxybenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is a synthetic organic compound that belongs to the class of thiazolo[3,2-a]benzimidazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-bromo-2-methoxybenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one typically involves the condensation of 5-bromo-2-methoxybenzaldehyde with 6,7-dimethylthiazolo[3,2-a]benzimidazole under specific reaction conditions. The reaction may be catalyzed by acids or bases and carried out in solvents such as ethanol or methanol. The reaction temperature and time are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process would be optimized for cost-effectiveness, safety, and environmental considerations. Purification steps such as recrystallization or chromatography may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) may be used.
Substitution: Reagents like sodium iodide (NaI) or silver nitrate (AgNO3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions may produce various substituted analogs.
Scientific Research Applications
Chemistry
Biology
In biological research, the compound may be studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
The compound may exhibit pharmacological activities, including antimicrobial, anticancer, or anti-inflammatory properties. It could be investigated as a potential drug candidate.
Industry
In the industrial sector, the compound may be used in the development of new materials, such as polymers or coatings, with specific properties.
Mechanism of Action
The mechanism of action of 2-(5-bromo-2-methoxybenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its mechanism.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-(5-chloro-2-methoxybenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
- (2Z)-2-(5-fluoro-2-methoxybenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
Uniqueness
The presence of the bromine atom in 2-(5-bromo-2-methoxybenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one may confer unique properties, such as enhanced reactivity or specific biological activity, compared to its chloro or fluoro analogs.
Properties
Molecular Formula |
C19H15BrN2O2S |
---|---|
Molecular Weight |
415.3g/mol |
IUPAC Name |
(2Z)-2-[(5-bromo-2-methoxyphenyl)methylidene]-6,7-dimethyl-[1,3]thiazolo[3,2-a]benzimidazol-1-one |
InChI |
InChI=1S/C19H15BrN2O2S/c1-10-6-14-15(7-11(10)2)22-18(23)17(25-19(22)21-14)9-12-8-13(20)4-5-16(12)24-3/h4-9H,1-3H3/b17-9- |
InChI Key |
ZWOFBBQCJMJXJR-MFOYZWKCSA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1C)N3C(=O)/C(=C/C4=C(C=CC(=C4)Br)OC)/SC3=N2 |
SMILES |
CC1=CC2=C(C=C1C)N3C(=O)C(=CC4=C(C=CC(=C4)Br)OC)SC3=N2 |
Canonical SMILES |
CC1=CC2=C(C=C1C)N3C(=O)C(=CC4=C(C=CC(=C4)Br)OC)SC3=N2 |
Origin of Product |
United States |
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